molecular formula C17H16FN3O B2407298 3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile CAS No. 2380143-58-6

3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile

Cat. No.: B2407298
CAS No.: 2380143-58-6
M. Wt: 297.333
InChI Key: AAGLJRYGNBOCMQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile is a novel organic compound with the molecular formula C17H16FN3O and a molecular weight of 297.333 g/mol.

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

It is likely that the compound binds to the active site of the kinase, thereby inhibiting its activity . This inhibition could lead to alterations in the MAPK signaling pathway, affecting the cellular processes it regulates.

Biochemical Pathways

The MAPK signaling pathway is the primary biochemical pathway affected by this compound. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. Inhibition of MAPK14 by the compound could disrupt this signal transduction, potentially leading to altered gene expression and cellular responses .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific cellular context. Given its target, the compound could potentially affect a wide range of cellular processes regulated by the MAPK signaling pathway. These could include changes in cell proliferation, differentiation, and response to stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target. Moreover, the cellular environment, including the presence of other signaling molecules and the state of the target protein, could also influence the compound’s efficacy .

Preparation Methods

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

When compared to similar compounds, 3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile stands out due to its unique structural features and potential applications. Similar compounds include other azetidine derivatives and pyridinyl-substituted benzonitriles.

Properties

IUPAC Name

3-fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-17-6-13(7-19)3-4-15(17)11-21-9-14(10-21)12-22-16-2-1-5-20-8-16/h1-6,8,14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGLJRYGNBOCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)C#N)F)COC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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